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Compound of Interest

3-amino-4-bromo-N-
Compound Name: _
cyclohexylbenzamide

Cat. No.: B581369

CAS Number: 1177210-71-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative with
potential applications in medicinal chemistry and materials science. While specific research on
this compound is limited in publicly available literature, its structural motifs—an
aminobenzamide core, bromine substitution, and an N-cyclohexyl group—suggest its role as a
versatile synthetic intermediate and a candidate for biological screening. This guide provides a
comprehensive overview of its physicochemical properties, a plausible synthetic route with
detailed experimental protocols, and a discussion of potential biological activities based on
structurally related compounds. The information herein is intended to serve as a foundational
resource for researchers interested in the synthesis, characterization, and evaluation of this
and similar molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-amino-4-bromo-N-
cyclohexylbenzamide is presented in Table 1. These properties are crucial for its handling,
formulation, and potential application in various experimental settings.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b581369?utm_src=pdf-interest
https://www.benchchem.com/product/b581369?utm_src=pdf-body
https://www.benchchem.com/product/b581369?utm_src=pdf-body
https://www.benchchem.com/product/b581369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: Physicochemical Data for 3-amino-4-bromo-N-cyclohexylbenzamide

Property Value Source
CAS Number 1177210-71-7 Chemical Supplier Databases
Molecular Formula C13H17BrN20 Chemical Supplier Databases
Molecular Weight 297.19 g/mol Chemical Supplier Databases
3-amino-4-bromo-N-
IUPAC Name )
cyclohexylbenzamide
Likely an off-white to pale Inferred from related
Appearance ]
yellow solid compounds
Expected to be soluble in
N organic solvents like DMSO, Inferred from related
Solubility
DMF, and alcohols; poorly compounds
soluble in water.
Melting Point Not reported
Boiling Point Not reported

Synthesis and Purification

While a specific, published synthetic protocol for 3-amino-4-bromo-N-cyclohexylbenzamide
is not readily available, a standard and reliable method would involve the amidation of 3-amino-
4-bromobenzoic acid with cyclohexylamine. This reaction is a common transformation in
organic synthesis and can be achieved through several well-established coupling methods.

Proposed Synthetic Pathway

The logical synthetic route commences with the commercially available 3-amino-4-
bromobenzoic acid and cyclohexylamine. The key step is the formation of the amide bond,
which can be facilitated by a variety of peptide coupling reagents to ensure high yield and

purity.
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Coupling Reagents (e.g., HATU, HOBt, EDC)
Base (e.g., DIPEA)
Solvent (e.g., DMF)
[3-amino-4-bromobenzoic acid] Amidation
| ]
I : {
[Cyclohexylamine]
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Caption: Proposed synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a general yet detailed procedure for the synthesis of the target
compound.

Materials:

3-amino-4-bromobenzoic acid

e Cyclohexylamine

e O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
» N,N-Diisopropylethylamine (DIPEA)

¢ N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa)
« Silica gel for column chromatography
Procedure:

e To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2
eqg) and DIPEA (3.0 eq).

 Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
e Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

» Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous NaHCOs solution and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-amino-4-bromo-N-
cyclohexylbenzamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra will confirm the
chemical structure, showing characteristic peaks for the aromatic, cyclohexyl, and amine
protons and carbons.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the
molecular weight and elemental composition.
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« Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for
the N-H stretches of the primary amine and the amide, the C=0 stretch of the amide, and C-
Br stretch.

o High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
compound.

Potential Biological Activities and Signaling
Pathways

While no specific biological data for 3-amino-4-bromo-N-cyclohexylbenzamide has been
reported, the structural components of the molecule are present in various biologically active
compounds. This allows for informed speculation on its potential therapeutic applications and
mechanisms of action.

Structural Analogs and Their Activities

e Aminobenzamides: This class of compounds is known to exhibit a wide range of biological
activities. For instance, 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose)
polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically
important class of anti-cancer agents. The presence of the 3-aminobenzamide core suggests
that the title compound could be investigated for similar activity.

e Brominated Aromatic Compounds: The introduction of a bromine atom can significantly
modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can
act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and
influence metabolic stability.

¢ N-Cyclohexylamides: The N-cyclohexyl group is a lipophilic moiety that can improve cell
membrane permeability and interaction with hydrophobic binding pockets in protein targets.

Postulated Signaling Pathway Involvement

Given the prevalence of the 3-aminobenzamide scaffold in PARP inhibitors, a primary
hypothetical target for 3-amino-4-bromo-N-cyclohexylbenzamide is the DNA damage
response (DDR) pathway.
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Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Experimental Workflows for Biological Evaluation

For researchers aiming to investigate the biological potential of 3-amino-4-bromo-N-

cyclohexylbenzamide, a structured experimental workflow is recommended.

In Vitro Assay Workflow

A logical progression of in vitro assays would begin with broad screening and move towards

more specific mechanistic studies.
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Synthesized Compound

Cytotoxicity Screening
(e.g., MTT assay on cancer cell lines)

Enzyme Inhibition Assay
(e.g., PARP activity assay)

Cellular Pathway Analysis

(e.g., Western blot for DDR markers)

Structure-Activity Relationship (SAR)
(Synthesis of analogs)

Lead Optimization
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¢ To cite this document: BenchChem. [An In-depth Technical Guide on 3-amino-4-bromo-N-
cyclohexylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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